Home > Products > Screening Compounds P98140 > Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate
Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate - 896160-79-5

Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate

Catalog Number: EVT-6465963
CAS Number: 896160-79-5
Molecular Formula: C16H21F3N2O2
Molecular Weight: 330.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate is a synthetic organic compound that features a trifluoromethyl group and a piperazine moiety, which are significant in medicinal chemistry due to their biological activity. This compound is classified as an ester derived from benzoic acid, specifically a methyl ester, and it contains both a piperazine and a trifluoromethyl substituent, which may enhance its pharmacological properties.

Source

The compound has been explored in various studies for its potential applications in drug development, particularly as a scaffold for designing inhibitors targeting specific biological pathways. Research indicates that modifications to the piperazine ring and the benzoic acid structure can lead to compounds with improved efficacy against certain kinases involved in cancer pathways .

Classification

Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate can be classified under:

  • Chemical Class: Esters
  • Functional Groups: Trifluoromethyl group, piperazine ring
  • Therapeutic Category: Potential kinase inhibitors
Synthesis Analysis

The synthesis of methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate typically involves several key steps:

  1. Preparation of the Benzoic Acid Derivative: The starting material is often a commercially available 4-methyl-3-(trifluoromethyl)benzoic acid. This compound can be converted into its methyl ester via Fischer esterification using methanol and sulfuric acid as a catalyst .
  2. Formation of the Piperazine Linkage: The piperazine component is introduced through an SN2 reaction with appropriate cyclic diamines. For instance, 4-ethylpiperazine can react with the bromobenzyl derivative obtained from the benzoate ester .
  3. Final Coupling Reaction: The final product is synthesized by coupling the piperazine derivative with the benzoic acid derivative using coupling agents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and bases like N,N-diisopropylethylamine in dimethylformamide under inert conditions .

Technical Details

The reactions typically require controlled conditions such as temperature and time to optimize yields, which can range from 64% to 90% depending on the specific steps involved .

Molecular Structure Analysis

The molecular structure of methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate can be described as follows:

  • Molecular Formula: C14H18F3N2O2
  • Molecular Weight: Approximately 304.30 g/mol
  • Structural Features:
    • A trifluoromethyl group attached to the benzene ring.
    • An ethyl-substituted piperazine moiety linked through a methylene bridge to the benzene ring.

This structure allows for various interactions with biological targets, potentially enhancing its activity as an inhibitor.

Chemical Reactions Analysis

The compound can undergo several chemical reactions that are pertinent to its functionality:

  1. Hydrolysis: As an ester, methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and ethanol.
  2. Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, making it a target for further functionalization.
  3. Reduction Reactions: The compound may also undergo reduction reactions, particularly at the carbonyl group if present in derivatives.

Technical Details

Reactions involving this compound are typically carried out under controlled conditions to ensure selectivity and yield.

Mechanism of Action

The mechanism of action involves binding to specific targets within cellular pathways, particularly kinases involved in signal transduction. The trifluoromethyl group enhances lipophilicity, allowing better membrane permeability and interaction with target proteins.

Process and Data

Research indicates that compounds similar to methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate can inhibit kinases like B-Raf, which is crucial in cancer cell proliferation . Binding studies reveal that structural modifications significantly affect binding affinity and selectivity towards specific kinase domains.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water due to its hydrophobic character.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data regarding melting point, boiling point, and other physicochemical properties are essential for practical applications but require empirical determination through experimentation.

Applications

Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate has potential applications in:

  1. Drug Development: As a lead compound for designing novel kinase inhibitors targeting cancer therapies.
  2. Biological Research: Used in studies investigating cellular signaling pathways affected by kinase activity.
  3. Pharmaceutical Formulations: May serve as a building block for more complex pharmaceutical agents.
Introduction to the Role of Trifluoromethyl-Piperazine Hybrids in Medicinal Chemistry

The strategic incorporation of trifluoromethyl and piperazine moieties into hybrid molecular architectures represents a sophisticated approach in modern anticancer drug discovery. Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate exemplifies this design philosophy, serving as a critical synthetic precursor for advanced kinase inhibitors. Its structure integrates two pharmacologically privileged components: a lipophilic trifluoromethyl group that enhances membrane permeability and binding specificity, and a flexible ethylpiperazine unit that promotes solubility and target engagement. This molecular synergy addresses key challenges in oncology drug development, particularly against resistance-prone cancers driven by kinase mutations. As a versatile chemical building block, this ester intermediate enables efficient derivatization to biologically active amides, accelerating the discovery of compounds targeting oncogenic signaling pathways like RAS-RAF-MEK-ERK [9].

Structural Significance of the Trifluoromethyl Group in Bioactive Compounds

The trifluoromethyl (–CF₃) group is a cornerstone of rational medicinal chemistry due to its profound influence on the physicochemical and pharmacokinetic properties of bioactive molecules. Its strong electron-withdrawing nature (σI = 0.43, σR = 0.35) creates a significant dipole moment, enhancing electrostatic interactions with target proteins. This effect is critical in kinase inhibition, where the –CF₃ group frequently occupies hydrophobic pockets adjacent to the ATP-binding site. Furthermore, its high lipophilicity (π = 0.88) improves cellular membrane penetration, while its metabolic stability resists oxidative degradation—a common limitation of alkyl or aryl groups [9].

In RAF kinase inhibitors, the meta-trifluoromethyl substitution on the terminal phenyl ring (as seen in clinical candidates like sorafenib analogs) contributes to nanomolar-level potency against oncogenic mutants. For example, quinoline-based diarylamides bearing this group exhibit IC₅₀ values of 0.114–0.128 µM against B-RAFV600E, outperforming non-fluorinated counterparts by >10-fold. The trifluoromethyl group’s steric bulk (van der Waals volume ~38 ų) also disrupts water networks in the kinase hinge region, strengthening hydrophobic binding [9].

Table 1: Impact of Trifluoromethyl Group on Kinase Inhibitor Efficacy

Compound ClassTarget KinaseIC₅₀ (Without –CF₃)IC₅₀ (With –CF₃)Selectivity Ratio (Mutant/WT)
Quinoline-diarylamidesB-RAFV600E>1.5 µM0.114–0.128 µM>100-fold [9]
PyrazolopyrimidinesB-RAFV600E92 nM15 nM>50-fold [9]
BenzothiazolesTie2/TrkAN/A0.82–3.81 nMNot reported [4]

Piperazine Derivatives as Privileged Scaffolds in Kinase Inhibitor Design

Piperazine derivatives constitute a "privileged scaffold" in kinase inhibitor development due to their exceptional conformational adaptability and hydrogen-bonding capacity. The piperazine ring’s chair-to-chair inversion enables dynamic adjustment to diverse binding pockets, while its two nitrogen atoms (pKa ~6.1 and ~9.8 for protonated forms) facilitate salt bridges with Asp/ Glu residues in kinase allosteric sites. When substituted with an ethyl group at the N4-position, as in 4-ethylpiperazine, the scaffold gains enhanced brain penetration and metabolic stability by reducing CYP3A4-mediated N-dealkylation compared to N-methyl analogs [7] [6].

In Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate, the piperazine is tethered via a methylene bridge (–CH₂–), extending its spatial reach toward solvent-exposed regions. This design mimics FDA-approved kinase inhibitors:

  • Sorafenib and regorafenib incorporate 4-methylpiperazine-carboxamide motifs for VEGFR/PDGFR inhibition [9].
  • KST016366, a benzothiazole derivative with 4-ethylpiperazine, exhibits broad-spectrum antiproliferative activity (GI₅₀ = 19–51 nM against leukemia/colon cancer) by targeting Tie2, TrkA, and Bcr-Abl kinases [4].
  • Compound V (pyrazolopyrimidine) uses 4-methylpiperazine-methyl linkage to achieve pan-RAF inhibition (IC₅₀ = 15–27 nM) [9].

Table 2: Piperazine-Containing Kinase Inhibitors in Anticancer Research

CompoundPiperazine SubstitutionKinase Targets (IC₅₀)Cellular Potency
KST016366 [4]4-EthylpiperazineTie2 (0.82 nM), TrkA (3.81 nM), ABL-1 (53 nM)GI₅₀ = 19 nM (KM12 colon cancer)
GNF-7 [9]Unsubstituted piperazineB-RAFV600E (6.1 nM), AblT315I (61 nM)Not reported
Quinoline 17b [9]4-Methylpiperazine-methylB-RAFV600E (0.128 µM), C-RAF (0.0653 µM)GI₅₀ = 1.60 µM (melanoma)
Compound IV [9]4-Methylpiperazine-methylB-RAFV600E (51 nM), EGFR (8 nM)Not reported

Rationale for Combining Trifluoromethyl and Ethylpiperazine Moieties in Anticancer Agents

The molecular integration of trifluoromethyl and ethylpiperazine groups creates synergistic advantages for overcoming limitations of conventional kinase inhibitors:

  • Enhanced Mutant Selectivity: The –CF₃ group’s hydrophobic interactions coupled with ethylpiperazine’s directional H-bonding enable selective binding to mutant kinase conformations. For instance, derivatives of Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate inhibit B-RAFV600K—a clinically resistant mutant—with IC₅₀ values as low as 0.0616 µM, outperforming first-generation inhibitors like vemurafenib [9]. This selectivity arises from preferential stabilization of the DFG-out kinase conformation, where the trifluoromethyl group occupies a newly formed hydrophobic pocket.
  • Improved Pharmacokinetics: Ethylpiperazine’s basic nitrogen (predicted pKa ~8.5) enhances water solubility at physiological pH, counterbalancing trifluoromethyl-induced lipophilicity. In KST016366, this balance enables oral bioavailability (F >60%) and CNS penetration, critical for targeting glioblastoma and brain metastases [4].
  • Resistance Mitigation: The methylene bridge (–CH₂–) between piperazine and aryl ring allows rotational freedom, facilitating adaptive binding to mutated kinases. Molecular dynamics simulations confirm that inhibitors bearing this motif maintain hydrogen bonds with Glu501 and Cys532 in B-RAF, even when gatekeeper mutations (e.g., T529I) displace adjacent residues [9] [7].

Synthetic routes to Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate typically commence with commercially available 4-methyl-3-(trifluoromethyl)benzoic acid. Key steps include:

  • Esterification: Methanol/H₂SO₄-mediated conversion to methyl ester [2].
  • Bromination: Radical benzylic bromination using NBS/AIBN [2] [10].
  • Nucleophilic Displacement: SN₂ reaction of bromomethyl intermediate with N-ethylpiperazine under K₂CO₃ catalysis [2].

Figure 1: Synthetic Pathway and Key Derivatives

4-Methyl-3-(trifluoromethyl)benzoic acid  → (CH₃OH, H₂SO₄) → Methyl 4-methyl-3-(trifluoromethyl)benzoate  → (NBS, AIBN) → Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate  → (N-Ethylpiperazine, K₂CO₃) → Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate  

This ester serves as a versatile precursor for amide-coupled inhibitors, such as N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide derivatives, which exhibit sub-micromolar activity across melanoma, colon, and lung cancer models [10] [3].

Properties

CAS Number

896160-79-5

Product Name

Methyl 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoate

IUPAC Name

methyl 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoate

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

InChI

InChI=1S/C16H21F3N2O2/c1-3-20-6-8-21(9-7-20)11-13-5-4-12(15(22)23-2)10-14(13)16(17,18)19/h4-5,10H,3,6-9,11H2,1-2H3

InChI Key

WUYNBCXKUJGCFU-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)OC)C(F)(F)F

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)OC)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.